Pentadecyl sulfuric acid
Description
Contextual Overview of Fatty Acid Sulfates as Chemical Entities
Fatty acid sulfates are a subclass of organic sulfates derived from fatty alcohols, which are often obtained from natural sources like coconut or palm oils. wikipedia.org Structurally, they consist of a hydrocarbon tail, typically containing 8 to 22 carbon atoms, bonded to a sulfate (B86663) ester group (-OSO₃H). researchgate.netuio.no This structure makes them anionic surfactants, meaning their hydrophilic head carries a negative charge. wikipedia.org
The most well-known member of this class is sodium dodecyl sulfate (SDS), which features a 12-carbon chain. wikipedia.org The length of the alkyl chain is a critical determinant of the molecule's physical and chemical properties. epa.gov Variations in chain length affect properties such as water solubility, critical micelle concentration (CMC), and detergency. Fatty acids themselves are carboxylic acids with long aliphatic chains, and while related, the sulfated derivatives are distinct chemical entities with different properties, most notably the stronger acidic nature of the sulfate group compared to the carboxyl group. uio.no
Significance in Contemporary Chemical and Materials Science Research
The unique properties of long-chain alkyl sulfates make them indispensable in numerous research and industrial settings. kao.com Their primary function is as surfactants, where they are used to reduce surface tension between different phases, such as oil and water. wikipedia.org This makes them highly effective as detergents, emulsifiers, and foaming agents in a vast array of products. wikipedia.orgkao.com
In materials science, alkyl sulfates are used as wetting agents and emulsifying agents. epa.gov They are also employed in the synthesis of novel materials. For instance, sulfated fatty acids have been investigated as corrosion inhibitors for mild steel, forming a protective layer on the metal's surface. researchgate.netresearchgate.net In biotechnology and chemical research, specific alkyl sulfates like SDS are fundamental reagents in techniques such as SDS-PAGE (polyacrylamide gel electrophoresis), a method used to separate proteins based on their molecular weight. wikipedia.org More advanced applications include their use in preparing biological tissues for high-resolution optical microscopy in a technique known as CLARITY. wikipedia.org The ability of these molecules to interact with and modify surfaces and interfaces continues to drive research into new applications. researchgate.net
Scope and Research Imperatives Pertaining to Pentadecyl Sulfuric Acid
This compound, with its 15-carbon alkyl chain, is a specific member of the long-chain alkyl sulfate family. nih.govchemspider.com Its chemical formula is C₁₅H₃₂O₄S. nih.govnist.gov While extensive research exists for alkyl sulfates with even-numbered carbon chains (like C12 and C14), those with odd-numbered chains, such as this compound, are less commonly studied.
The primary research imperative for this compound is to fully characterize its physicochemical properties and compare them to its even-chained counterparts. Understanding its specific surfactant efficacy, micelle formation, and phase behavior is crucial for identifying potential niche applications. Research could explore whether its unique chain length offers advantages in specific formulations, such as enhanced stability or effectiveness in particular temperature or pH ranges.
The synthesis of this compound can be achieved through the reaction of n-pentadecanol with a sulfating agent like chloridosulfuric acid. nist.gov The thermochemistry of this reaction has been a subject of study. nist.gov However, further research is needed to optimize synthesis routes and to explore its performance in areas like corrosion inhibition, specialized cleaning formulations, or as a component in novel material synthesis where precise surfactant properties are required.
Detailed Research Findings
Chemical and Physical Properties of this compound
The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| IUPAC Name | pentadecyl hydrogen sulfate | nih.gov |
| CAS Number | 45247-34-5 | nih.govnist.gov |
| Molecular Formula | C₁₅H₃₂O₄S | nih.govnist.gov |
| Molecular Weight | 308.5 g/mol | nih.govchemeo.com |
| Normal Boiling Point (Tboil) | 704.98 K | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.897 | chemeo.com |
| Water Solubility (log10WS) | -5.33 mol/L | chemeo.com |
| Enthalpy of Reaction (ΔrH°) | 56. ± 3. kJ/mol | nist.gov |
Note: The Enthalpy of Reaction refers to the formation from n-Pentadecanol and Chloridosulfuric acid in a dichloromethane (B109758) solvent. nist.gov
Comparison of Common Linear Alkyl Sulfates
The properties of alkyl sulfates are highly dependent on the length of their hydrocarbon chain. The table below provides a comparison of this compound's parent alcohol with other common linear fatty alcohols used to produce alkyl sulfates.
| Compound Name | Carbon Chain Length |
| Octyl alcohol | 8 |
| Decyl alcohol | 10 |
| Dodecyl alcohol (Lauryl alcohol) | 12 |
| Tetradecyl alcohol (Myristyl alcohol) | 14 |
| Pentadecyl alcohol | 15 |
| Hexadecyl alcohol (Cetyl alcohol) | 16 |
| Octadecyl alcohol (Stearyl alcohol) | 18 |
Structure
3D Structure
Properties
CAS No. |
45247-34-5 |
|---|---|
Molecular Formula |
C15H32O4S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H,16,17,18) |
InChI Key |
COUMKTRLCGRAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Pentadecyl Sulfuric Acid
Direct Sulfation Methodologies
The most common approach for synthesizing pentadecyl sulfuric acid is the direct sulfation of its corresponding long-chain alcohol, pentadecanol. This involves the esterification of the alcohol with a suitable sulfating agent.
Esterification of Long-Chain Alcohols with Sulfating Agents
The esterification of long-chain alcohols like pentadecanol (1-pentadecanol or other isomers) is a fundamental method for producing alkyl sulfates. nih.govwikipedia.org Various sulfating agents can be employed for this purpose, with sulfuric acid and its derivatives being the most prevalent. nih.gov
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can directly sulfate (B86663) saturated monohydric alcohols. However, the reaction produces water, which can limit the yield to around 65% with equimolar concentrations of the acid and alcohol. nih.gov To drive the reaction towards completion, methods such as using an excess of sulfuric acid, removing water via a Dean-Stark apparatus, or adding a dehydrating agent have been employed. nih.gov
Sulfamic Acid (H₂NSO₃H): While less reactive and more expensive than other agents, sulfamic acid is an alternative for sulfating saturated monohydric alcohols. nih.gov However, its use with long-chain primary alcohols can result in poor yields and the formation of dark-colored byproducts. nih.gov
Chlorosulfonic Acid (ClSO₃H): This reagent is also utilized for the sulfation of alcohols. For instance, sodium pentadecyl-8 sulfate can be synthesized by reacting pentadecanol-8 with chlorosulfonic acid in an anhydrous organic solvent, followed by neutralization. google.com
Sulfur Trioxide-Amine Complexes: Complexes of sulfur trioxide with amines, such as SO₃-pyridine or SO₃-triethylamine, are effective sulfating agents. nih.gov These complexes can achieve selective sulfation under controlled temperature conditions. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions and employing catalyst systems are crucial for improving the efficiency and yield of the sulfation process.
Temperature and Reaction Time: The reaction temperature is a critical parameter. For instance, in the sulfation of long-chain alcohols using urea-modified sulfuric acid, the reaction mixture is heated to temperatures between 100°C and 140°C. google.com Preferably, the temperature is maintained between 100°C and 125°C, especially for more sensitive unsaturated alcohols. google.com
Molar Ratios of Reactants: The stoichiometry of the reactants significantly impacts the reaction outcome. In dicyclohexylcarbodiimide (B1669883) (DCC) mediated sulfation, a specific molar ratio of alcohol to DCC to sulfuric acid (e.g., 1:5:1) is maintained. nih.gov For urea-modified sulfuric acid, the molar ratio of urea (B33335) to sulfuric acid is preferably around 1:1, with a range of 0.95 to 1.2 moles of urea per mole of sulfuric acid being generally effective. google.com
Catalyst Systems: Various catalysts can enhance the sulfation of long-chain alcohols.
Urea: Urea acts as a modifier for sulfuric acid, leading to a more effective sulfating agent for long-chain fatty alcohols. google.com
Pyridine, Thiourea, and Acetamide: These compounds have been used as catalysts to improve the sulfation of long-chain secondary alcohols. nih.gov
Solid Acid Catalysts: Sulfated zirconia (SZ) has been investigated as a solid acid catalyst for the esterification of carboxylic acids, a related reaction. rsc.orgresearchgate.net The catalytic activity is influenced by the sulfur content and the surface area of the catalyst. researchgate.net For example, mesoporous SZ/SBA-15 catalysts with high surface areas have shown enhanced reaction rates. rsc.orgresearchgate.net
Alternative Synthetic Routes and Derivatization Strategies
Beyond direct sulfation, alternative synthetic routes and derivatization strategies offer pathways to this compound and its functionalized derivatives.
Modification of Pentadecyl-Containing Precursors
This compound can be synthesized from various precursors containing a pentadecyl group.
From Pentadecanoic Acid: Pentadecanoic acid or its esters can be hydrogenated to produce 2-pentadecanol, which can then be sulfated.
From Cardanol (B1251761): Cardanol, a component of cashew nutshell liquid, contains a C15 alkyl chain. nih.govgoogle.com Through hydrogenation, 3-pentadecylphenol (B1217947) is obtained, which can be a precursor for further modifications and subsequent sulfation. google.com
From Pentadecan-2-one: The reduction of pentadecan-2-one using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride yields 2-pentadecanol, a direct precursor for sulfation.
A summary of key precursors and their transformation to pentadecyl alcohol is presented in the table below.
| Precursor | Transformation Method | Resulting Alcohol |
| Pentadecanoic Acid / Esters | Hydrogenation | 2-Pentadecanol |
| Cardanol | Hydrogenation google.com | 3-Pentadecylphenol |
| Pentadecan-2-one | Reduction | 2-Pentadecanol |
Formation of Functionalized Pentadecyl Sulfate Derivatives
The synthesis of functionalized pentadecyl sulfate derivatives allows for the introduction of specific chemical properties.
Sulfated Glycolipids: A versatile asymmetric strategy has been developed to synthesize different classes of sulfoglycolipids, which can incorporate a pentadecyl group. researchgate.net This involves the use of asymmetrically protected trehaloses and chemoenzymatic strategies to prepare polymethylated fatty acid building blocks. researchgate.net
Sulfonic Acid Functionalized Ionic Liquids: Sulfonic acid functionalized ionic liquids with a pentadecyl chain have been synthesized. mdpi.com For example, 2-pentadecyl-1H-benzimidazole can be reacted with 1,3-propanesultone to yield precursors for these ionic liquids. mdpi.com
From Anacardic Acid: Anacardic acid, also from cashew nutshells, possesses a pentadecyl side chain and can be structurally modified to create synthons for various derivatives, which could subsequently be sulfated. omicsonline.org
Purification and Isolation Techniques for High-Purity Compounds
Obtaining high-purity this compound and its derivatives is essential for their intended applications. Various purification and isolation techniques are employed.
Neutralization and Extraction: After sulfation, the reaction mixture is often neutralized with a base, such as sodium hydroxide (B78521), to form the corresponding salt (e.g., sodium pentadecyl sulfate). google.com The product can then be purified by extraction. For instance, an ether layer containing the product can be separated from an aqueous layer and further extracted with a methanol-water mixture. google.com The solvent is then evaporated to yield the purified product. google.com
Crystallization: Crystallization is another key purification method. In some processes, the secondary alkyl sulfuric acid crystallizes directly from the reaction mixture. google.com These crystals can then be separated and neutralized. google.com
Chromatography: For complex mixtures, such as those resulting from the synthesis of functionalized derivatives, column chromatography is a common purification technique. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase.
Stripping and Evaporation: For industrial-scale purification of sulfuric acid, processes involving stripping columns and multiple-effect evaporators are used to remove impurities like nitric acid and residual organics. google.com
The table below summarizes common purification techniques.
| Technique | Description |
| Neutralization and Extraction | The acidic product is neutralized to a salt and then separated from impurities by solvent extraction. google.com |
| Crystallization | The desired product is crystallized from the solution, leaving impurities behind in the mother liquor. google.com |
| Column Chromatography | Components of a mixture are separated based on their differential partitioning between a mobile phase and a stationary phase. mdpi.com |
| Stripping and Evaporation | Volatile impurities are removed by passing a gas through the heated liquid, followed by concentration through evaporation. google.com |
Advanced Chromatographic Separation of Reaction Mixtures
The separation and quantification of this compound from complex mixtures, which may contain homologs of varying alkyl chain lengths (e.g., C12, C14, C16), require sophisticated chromatographic techniques. Ion-exchange and ion-pair chromatography are particularly effective for this class of anionic compounds. nih.gov
Research into the analysis of long-chain alkyl sulfates has led to the development of robust ion-chromatography methods capable of resolving mixtures with a high degree of sensitivity and selectivity. nih.gov A successful approach involves using a hydrophobic resin-based column, where separation is modulated by an ion-pair reagent in the mobile phase. nih.gov Gradient elution is often necessary to separate a broad range of alkyl chain lengths, from C10 to C20, within a single analytical run. nih.gov For detection, an anion suppressor coupled with a conductivity detector provides a sensitive and selective means of identifying the alkyl sulfate esters. nih.gov
The conditions for such separations are meticulously optimized to achieve baseline resolution of the various alkyl sulfate components. This allows for the accurate measurement of trace-level impurities in the presence of high concentrations of the main product. nih.gov
| Parameter | Description |
|---|---|
| Technique | Ion-Pair Chromatography / Ion-Exchange Chromatography |
| Stationary Phase (Column) | Hydrophobic resin-based material |
| Mobile Phase | Aqueous solution with an organic modifier and ion-pair reagent |
| Organic Modifier | Acetonitrile (B52724) (ACN), often used in a gradient elution |
| Ion-Pair Reagent | Tetrabutylammonium hydroxide |
| Detection | Anion suppressor followed by a conductivity detector |
| Separation Capability | Resolves alkyl sulfates with chain lengths from C10 to C20 |
Crystallization and Precipitation Protocols
Crystallization and precipitation are fundamental techniques for the purification of this compound, often in its salt form (e.g., sodium pentadecyl sulfate), from crude reaction products. These methods exploit differences in solubility between the desired product and impurities, such as unreacted pentadecanol and inorganic salts.
A common industrial purification strategy involves recrystallization from an alcohol-based solvent system. google.com After the initial synthesis and neutralization to form the sodium salt, the crude product can be subjected to a dealcoholization step followed by recrystallization. Solvents such as propyl carbinol and distilled water mixtures have been documented for this purpose. google.com Another effective method involves dissolving the crude material in ethanol; upon cooling or addition of a co-solvent, the purified sodium salt precipitates out of the solution, leaving impurities behind. psu.edu
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Degradation Kinetics
The hydrolysis of alkyl sulfates like pentadecyl sulfuric acid involves the cleavage of the sulfate (B86663) ester bond. This process is significantly influenced by environmental factors and results in the formation of specific by-products.
The rate of hydrolysis of alkyl sulfates is dependent on several factors, including pH, temperature, and the presence of catalysts.
pH: In acidic conditions, the hydrolysis of sodium pentadecyl sulfate is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. smolecule.com The reaction rate is accelerated under strongly acidic or basic conditions. researchgate.net There is a broad pH-independent region for hydrolysis between pH 4 and 12. researchgate.net
Temperature: Elevated temperatures generally increase the rate of hydrolysis. For instance, rapid hydrolysis of sodium primary alkyl sulfates is observed at 80°C in concentrated aqueous mixtures. researchgate.net The temperature optimum for the enzymatic hydrolysis of (±)-2-octyl sulfate was found to be 30°C, with activity declining sharply at higher temperatures. nih.gov
Concentration: The rate of hydrolysis can be influenced by the concentration of the alkyl sulfate. For sodium dodecyl sulfate (SDS), an autocatalytic, acid-catalyzed hydrolysis occurs at high concentrations, with the rate being dependent on concentration. researchgate.net
Catalysis: The hydrolysis of alkyl sulfates can be catalyzed by acids. researchgate.net The reaction in initially neutral solutions can have an autocatalytic form due to the production of hydrogen sulfate ions during hydrolysis. researchgate.net
The table below summarizes the influence of various factors on the hydrolysis of alkyl sulfates.
| Factor | Influence on Hydrolysis Rate | Citation |
| pH | Accelerated in strong acid or base; broad pH-independent region between 4 and 12. | researchgate.net |
| Temperature | Increased temperature generally increases the rate. | researchgate.net |
| Concentration | High concentrations can lead to autocatalytic hydrolysis. | researchgate.net |
| Catalyst | Acid-catalyzed hydrolysis is a significant pathway. | researchgate.net |
The primary by-products of the hydrolysis of this compound under acidic conditions are pentadecanol and sulfuric acid. smolecule.com This occurs through the cleavage of the sulfate group (-OSO₃⁻), which is protonated and then released as an alcohol. In the case of sodium pentadecyl sulfate, hydrolysis yields pentadecanol and sulfuric acid. smolecule.com
The general reaction for the acid-catalyzed hydrolysis is: C₁₅H₃₁OSO₃H + H₂O → C₁₅H₃₁OH + H₂SO₄
Oxidative Degradation Pathways and Reaction Intermediates
The oxidative degradation of this compound, particularly in aqueous environments, involves reactions with radical species. The structure of the alkyl sulfate plays a crucial role in determining the reaction pathways and rates.
Hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) are highly reactive species that can initiate the degradation of organic compounds in water. acs.orgnih.gov
Hydroxyl Radical (•OH): Long-chain alkyl organosulfates like sodium dodecyl sulfate (a compound structurally similar to this compound) can react with •OH radicals. rsc.org This reaction leads to the formation of oxygenated derivatives. rsc.org The atmospheric lifetime of dodecyl sulfate upon heterogeneous •OH oxidation is estimated to be around 19 days. rsc.org The presence of other ions, such as ammonium (B1175870), can accelerate the reaction between dodecyl organosulfate and •OH. rsc.org
Sulfate Radical (SO₄•⁻): The sulfate radical is a strong electrophilic oxidant that reacts with saturated organic compounds primarily through hydrogen abstraction. acs.org Alkyl sulfates generally show lower reactivity with SO₄•⁻ compared to other organic compounds with the same carbon number, like alcohols, due to the electron-withdrawing nature of the sulfate group. acs.org
The degradation process initiated by these radicals involves the formation of various intermediates. For example, the reaction of dodecyl sulfate with •OH leads to an alkyl radical, which then reacts with oxygen to form a peroxy radical. rsc.org
The chemical structure of an alkyl sulfate significantly influences its reactivity in oxidation processes.
Carbon Chain Length: For the reaction with sulfate radicals, longer carbon chain alkyl sulfates exhibit significantly higher rate constants. For instance, the rate constant for sodium dodecyl sulfate (C12) is higher than that of shorter-chain alkyl sulfates. acs.org This suggests that this compound (C15) would have a high reactivity.
Functional Groups: The strong electron-withdrawing nature of the sulfate group (−OSO₃⁻) deactivates the molecule, making alkyl sulfates less reactive towards sulfate radicals compared to analogous alcohols. acs.org
Branching: In the context of hydrolysis, β-branching in the alkyl chain of C12-alkyl sulfates was found to reduce the reactivity compared to the linear isomer, sodium dodecyl sulfate. researchgate.net
The following table presents the second-order rate constants for the reaction of various alkyl sulfates with the sulfate radical at 298 K, illustrating the effect of carbon chain length.
| Alkyl Sulfate | Carbon Chain Length | Rate Constant (L mol⁻¹ s⁻¹) | Citation |
| Methyl Sulfate (MS) | C₁ | (2.4 ± 0.1) × 10⁵ | acs.org |
| Ethyl Sulfate (ES) | C₂ | (4.6 ± 1.0) × 10⁵ | acs.org |
| Octyl Sulfate (OS) | C₈ | (1.0 ± 0.1) × 10⁸ | acs.org |
| Decyl Sulfate (DS) | C₁₀ | (1.7 ± 0.1) × 10⁸ | acs.org |
| Sodium Dodecyl Sulfate (SDS) | C₁₂ | (2.6 ± 0.1) × 10⁸ | acs.org |
Reactions with Complex Organic and Inorganic Substrates
This compound, as a surfactant, can interact with various organic and inorganic molecules. Its sodium salt, sodium pentadecyl sulfate, can form mixed micelles with other surfactants, such as N,N-dimethyldodecylamine N-oxide (DDAO), with the phase behavior being dependent on stoichiometry and pH. researchgate.net In acidic conditions, it can be regenerated to pentadecanol and sulfuric acid. smolecule.com Furthermore, under specific conditions, oxidizing agents can convert sodium pentadecyl sulfate into sulfonates or other oxidized derivatives. smolecule.com
Ester Cleavage and Alkyl Chain Functionalization
The sulfate ester linkage and the C15 alkyl chain are the principal sites for chemical modification of this compound.
Ester Cleavage
The most prominent reaction involving the sulfate group is ester cleavage through hydrolysis. The mechanism of hydrolysis for primary alkyl sulfates like this compound is dependent on the pH of the solution. mq.edu.au
Acid-Catalyzed Hydrolysis : In acidic solutions, the hydrolysis of primary alkyl sulfates proceeds via an A-1 mechanism involving the protonation of the sulfate ester. mq.edu.au Studies using ¹⁸O-labeled water on sodium dodecyl sulfate (SDS) have demonstrated that this pathway involves the exclusive cleavage of the sulfur-oxygen (S–O) bond. rsc.org The reaction is characterized by specific hydrogen ion catalysis. rsc.org The rate of hydrolysis can be influenced by the concentration of the alkyl sulfate itself, with evidence of autocatalysis in initially neutral solutions due to the production of hydrogen sulfate ions (HSO₄⁻) during the reaction. rsc.org The proposed mechanism for the acid-catalyzed pathway suggests either a unimolecular cleavage of SO₃ from the protonated alkyl hydrogen sulfate or a direct transfer of SO₃ to a water molecule. rsc.org
Alkaline Hydrolysis : In alkaline conditions, the mechanism shifts to a bimolecular nucleophilic substitution (Sₙ2) reaction. mq.edu.au Here, a hydroxide (B78521) ion attacks the α-carbon of the alkyl chain, leading to the cleavage of the carbon-oxygen (C–O) bond and displacing the sulfate ion as the leaving group. mq.edu.au
The structure of the alkyl chain also impacts hydrolytic reactivity. Studies on various C12-alkyl sulfates have shown that branching on the alkyl chain, particularly at the β-position, reduces the rate of hydrolysis compared to the linear analogue. rsc.org Therefore, this compound, being a linear alkyl sulfate, is expected to exhibit reactivity similar to other straight-chain primary alkyl sulfates. rsc.org
Alkyl Chain Functionalization
While the saturated pentadecyl chain is generally unreactive, functionalization can be achieved through synthetic strategies that build the functional group into the molecule prior to sulfation or through specific reactions on the chain itself, although the latter is less common for saturated alkanes.
One approach involves the synthesis of derivatives where a functional group, such as an amide linkage, is incorporated into the hydrocarbon chain. For example, N-alkyl amide alkanols can be synthesized and subsequently sulfated using reagents like chlorosulfonic acid to yield N-alkyl amide sulfates. acs.org This method allows for the introduction of functional moieties at specific positions along the alkyl backbone.
Another strategy, more applicable to unsaturated analogues, involves the functionalization of double bonds within the alkyl chain. For instance, the unsaturated alkyl chains of compounds like cardanol (B1251761) (which contains a C15 chain) can be functionalized through various reactions, including epoxidation followed by ring-opening, or reactions with phenols catalyzed by acids like sulfuric acid to create more complex structures. rsc.org While this compound itself has a saturated chain, these methods illustrate pathways to functionalized long-chain sulfates.
Electrophilic and Nucleophilic Substitution Reactions
Nucleophilic Substitution Reactions
This compound and its corresponding salts can participate in nucleophilic substitution reactions where the pentadecyl sulfate acts as an alkylating agent. In these reactions, the sulfate group serves as a good leaving group, and a nucleophile attacks the α-carbon of the pentadecyl chain.
Monoalkyl sulfates are recognized as effective alkylating agents in water, capable of reacting with various oxygen and nitrogen nucleophiles. pnas.org The general reactivity trend shows that the rate of reaction decreases with increased substitution and length of the alkyl group. pnas.org For instance, sodium dodecyl sulfate (SDS) undergoes spontaneous hydrolysis at a significantly slower rate than methyl sulfate, indicating the reduced reactivity of the longer alkyl chain. pnas.org
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile displaces the sulfate anion. rsc.orgucalgary.ca The hydroxyl group of alcohols is a poor leaving group, but protonation by a strong acid like sulfuric acid converts it into a good leaving group (H₂O), facilitating nucleophilic attack by anions like bromide. ucalgary.ca Similarly, the sulfate group in this compound is a competent leaving group, allowing the pentadecyl group to be transferred to a suitable nucleophile.
| Factor | Influence on Reactivity | Mechanism | Reference |
|---|---|---|---|
| Leaving Group | Sulfate (OSO₃H) is a good leaving group, especially when protonated. | Sₙ1 or Sₙ2 | libretexts.org |
| Alkyl Structure | Reactivity decreases with increasing alkyl chain length and branching. (e.g., Methyl > Dodecyl) | Sₙ2 | pnas.org |
| Nucleophile | Stronger nucleophiles (e.g., halide ions) lead to faster reaction rates. | Sₙ2 | libretexts.org |
| Solvent | Polar protic solvents can stabilize carbocation intermediates in Sₙ1 reactions. | Sₙ1 | ksu.edu.sa |
Electrophilic Substitution Reactions
Electrophilic substitution is not a characteristic reaction of the aliphatic pentadecyl chain of this compound. Such reactions are hallmarks of aromatic compounds. However, related structures that incorporate a pentadecyl group onto an aromatic ring, such as 4-pentadecyl-benzenesulfonic acid, readily undergo electrophilic aromatic substitution. evitachem.com
Advanced Analytical Characterization in Research Contexts
Spectroscopic Methodologies for Structural Elucidation of Complex Forms
High-resolution NMR spectroscopy is a powerful, non-destructive technique for detailed structural analysis at the atomic level. nih.gov For a compound like pentadecyl sulfuric acid, NMR is particularly valuable for differentiating between potential isomers, where the sulfate (B86663) group could be attached at different positions along the fifteen-carbon chain.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. nih.gov Protons closer to the electron-withdrawing sulfate group (e.g., on the α-carbon) would exhibit a downfield chemical shift compared to protons further down the alkyl chain. acs.orgrsc.org The splitting pattern, or multiplicity, of each signal, governed by the (n+1) rule, reveals the number of adjacent, non-equivalent protons, thus helping to piece together the carbon skeleton's connectivity. libretexts.org For instance, the signal for the protons on the carbon bearing the sulfate group (the α-CH₂ or α-CH) would be a triplet or multiplet, respectively, with a distinct chemical shift that is highly dependent on its position.
¹³C NMR spectroscopy provides complementary information by showing a unique signal for each carbon atom in a distinct chemical environment. beilstein-journals.org The carbon atom bonded to the sulfate group would be significantly deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) carbons in the chain. By analyzing the number of signals and their chemical shifts in both ¹H and ¹³C NMR spectra, researchers can unambiguously distinguish between, for example, 1-pentadecyl sulfuric acid and 2-pentadecyl sulfuric acid. magritek.com
Interactive Table: Predicted ¹H NMR Chemical Shifts for Positional Isomers of this compound. The following table illustrates hypothetical chemical shift values to demonstrate how NMR can differentiate isomers. Actual values may vary based on solvent and experimental conditions.
| Proton Position | Expected Chemical Shift for 1-Pentadecyl sulfuric acid (ppm) | Expected Chemical Shift for 2-Pentadecyl sulfuric acid (ppm) | Expected Multiplicity |
|---|---|---|---|
| H on C1 | ~4.0 - 4.2 | ~0.8 - 0.9 (as part of CH₃) | Triplet |
| H on C2 | ~1.7 - 1.9 | ~4.3 - 4.5 | Multiplet |
| H on C3-C14 | ~1.2 - 1.4 | ~1.2 - 1.6 | Multiplet |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. ksu.edu.saedinst.com These methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. gatewayanalytical.com
For this compound and its reaction products, these techniques are crucial for confirming the presence of the sulfate headgroup and the long alkyl chain.
Sulfate Group Vibrations : The sulfate group (OSO₃H) gives rise to strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric S=O stretching modes are particularly prominent. In studies of similar long-chain alkyl sulfates, such as alkali palmityl (hexadecyl) sulfates, strong bands due to asymmetric SO₃ stretching modes appear in the 1200-1300 cm⁻¹ region of the infrared spectra. cdnsciencepub.com The symmetric SO₃ stretching mode typically appears around 1050-1080 cm⁻¹. The S-O single bond stretch is found at lower wavenumbers, often near 800-850 cm⁻¹. The appearance of these characteristic bands in the spectrum of a reaction product provides clear evidence of a successful sulfation reaction. nih.gov
Alkyl Chain Vibrations : The long pentadecyl chain produces distinct signals corresponding to C-H stretching, bending, scissoring, and rocking vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ groups are typically observed in the 2850-2960 cm⁻¹ range in both IR and Raman spectra. cdnsciencepub.comacs.org The CH₂ scissoring and rocking modes, which can be sensitive to the packing of the alkyl chains in the solid state, appear around 1470 cm⁻¹ and 720 cm⁻¹, respectively. cdnsciencepub.com
Analysis of these spectral regions allows researchers to confirm the integrity of the principal functional groups in this compound following a reaction or purification step.
Interactive Table: Key Vibrational Modes for this compound. This table summarizes the expected frequency ranges for the primary functional groups.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Asymmetric SO₃ Stretch | Sulfate Headgroup | 1200 - 1300 | IR (Strong), Raman (Weak) |
| Symmetric SO₃ Stretch | Sulfate Headgroup | ~1060 | IR, Raman |
| C-O-S Stretch | Sulfate Ester Linkage | 750 - 850 | IR |
| Asymmetric CH₂ Stretch | Alkyl Chain | ~2920 | IR, Raman |
| Symmetric CH₂ Stretch | Alkyl Chain | ~2850 | IR, Raman |
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. infinitalab.com For this compound (C₁₅H₃₂O₄S), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high precision (calculated as 308.2021 Da), confirming its elemental composition. nih.gov
When subjected to ionization in a mass spectrometer, the molecule can be detected as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. In studies involving related long-chain alkyl sulfates, analysis is often performed in negative ion mode using techniques like electrospray ionization (ESI). caltech.edu
The fragmentation of alkyl sulfates is well-characterized and provides significant structural information. A common fragmentation pathway involves the cleavage of the C-O bond or the S-O bond. Tandem mass spectrometry (MS/MS) experiments on the deprotonated molecular ion ([M-H]⁻ at m/z 307.2) would be expected to yield specific fragment ions. Research on other sodium alkyl sulfates (C12-C16) has shown that a characteristic fragmentation pathway leads to the formation of the bisulfate anion (HSO₄⁻) at m/z 97 and the sulfur trioxide radical anion (SO₃⁻) at m/z 80. nih.gov The detection of these ions is a strong indicator of a sulfate-containing species. nih.govcopernicus.org Further fragmentation of the alkyl chain itself can also occur, though the loss of the sulfate moiety is often the dominant process.
Interactive Table: Expected Mass Spectrometry Fragments for this compound. This table lists the likely ions and their corresponding mass-to-charge ratios (m/z) in negative ion mode ESI-MS.
| Ion | Formula | Mass-to-Charge (m/z) | Description |
|---|---|---|---|
| [M-H]⁻ | C₁₅H₃₁O₄S⁻ | 307.2 | Deprotonated molecular ion |
| [HSO₄]⁻ | HSO₄⁻ | 97.0 | Bisulfate anion fragment |
| [SO₃]⁻ | SO₃⁻ | 80.0 | Sulfur trioxide radical anion |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. infinitalab.com For a surfactant like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods for purity assessment and the analysis of complex mixtures. alfachemic.comjcu.edu.au
HPLC is the preferred method for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. alfachemic.comthermofisher.com The separation is typically achieved using a reversed-phase column, such as a C18 or a specialized surfactant column, where the nonpolar stationary phase interacts with the long pentadecyl alkyl chain. thermofisher.comnih.gov
A gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed to separate the target analyte from impurities of different polarities. thermofisher.com Since alkyl sulfates lack a strong UV chromophore, detection can be challenging. thermofisher.com While UV detection is possible at low wavelengths or through derivatization, more universal detectors are often preferred. nih.govlcms.cz These include:
Evaporative Light Scattering Detector (ELSD) : This detector nebulizes the mobile phase and measures the light scattered by the remaining non-volatile analyte particles.
Charged Aerosol Detector (CAD) : Similar to ELSD, CAD generates charged particles from the analyte which are then measured by an electrometer, offering high sensitivity for non-volatile compounds. thermofisher.com
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and highly specific detection and identification based on mass-to-charge ratio. caltech.edunih.gov
By calibrating the instrument with standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample. thermofisher.com
Interactive Table: Example HPLC Method for this compound Analysis. This table outlines a typical set of conditions for the quantitative analysis of long-chain alkyl sulfates.
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) or Acclaim™ Surfactant Plus thermofisher.com |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient, e.g., 50% to 100% B over 20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
| Column Temperature | 30 - 40 °C |
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. scirp.org this compound, being a salt-like, high molecular weight, and non-volatile compound, is not suitable for direct GC analysis. However, GC plays a crucial role in two specific contexts related to its analysis:
Volatile By-product Profiling : The synthesis of this compound often starts from 1-pentadecanol (B150567). GC is an excellent method to check for the presence of unreacted volatile starting materials or any volatile by-products in the final product mixture. This serves as an indirect measure of reaction completion and product purity. scirp.orgniscpr.res.in Headspace GC can be particularly effective for analyzing trace volatile impurities in the sample matrix. scirp.org
Derivatization Studies : To make a non-volatile compound like this compound amenable to GC analysis, it must first be chemically modified into a volatile derivative. nih.gov While not common for alkyl sulfates due to the ease of HPLC analysis, derivatization could involve, for example, a desulfation reaction followed by silylation of the resulting alcohol to form a volatile trimethylsilyl (B98337) (TMS) ether. The resulting derivative could then be analyzed by GC-MS to confirm the structure of the alkyl backbone. nih.gov This approach is particularly useful for complex mixture analysis where GC's high resolving power is advantageous. researchgate.net
Therefore, while not a direct method of analysis, GC is a valuable complementary tool for quality control and in-depth structural studies involving chemical modification.
Electrochemical Methods for Interfacial Behavior Studies
The interfacial behavior of amphiphilic molecules like this compound is of significant interest in various research and industrial contexts. Electrochemical methods provide powerful tools to probe the adsorption, aggregation, and film-forming properties of such surfactants at electrode-electrolyte interfaces. These techniques can elucidate thermodynamic and kinetic parameters, offering insights into how these molecules arrange themselves on surfaces and influence electrochemical processes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of species and to characterize interfacial phenomena. In the context of this compound, CV can be employed to detect its adsorption and the formation of aggregates, such as micelles, at an electrode surface. While direct electrochemical reduction or oxidation of the alkyl sulfate itself is not typically observed, its adsorption can significantly alter the electrochemical response of the electrode or of a redox probe present in the solution.
For instance, the adsorption of long-chain alkyl sulfates onto an electrode can block or modify the surface, thereby affecting the charge transfer of other species. This is observed as a change in the peak currents or potentials of a known redox couple. mdpi.com The formation of micelles at the critical micelle concentration (CMC) can also be detected. Above the CMC, the activity of free surfactant anions in the bulk solution changes, which can be tracked by monitoring the formal potential of a surface-confined redox probe, leading to a break in a plot of potential versus the logarithm of the surfactant concentration. nih.gov Studies on related compounds like sodium dodecyl sulfate (SDS) show that the addition of the surfactant can alter the cyclic voltammograms for metal electrodeposition, indicating that hydrophobic interactions are critical for adsorption. researchgate.net The micellar association of surfactants can also lower the diffusion coefficient of electroactive species, leading to a depression in the reduction or oxidation peaks in the cyclic voltammograms. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive, non-destructive technique for characterizing interfacial and bulk properties of electrochemical systems. mdpi.com By applying a small amplitude AC potential over a range of frequencies, EIS can model the interface as an equivalent electrical circuit, with elements representing physical processes like charge transfer resistance (Rct) and double-layer capacitance (Cdl). psu.edubiointerfaceresearch.com
The adsorption of this compound onto an electrode surface forms a dielectric layer that alters the local environment. This adsorption typically leads to a decrease in the double-layer capacitance and an increase in the charge-transfer resistance, as the surfactant film impedes ion approach to the surface and slows down the rate of electron transfer reactions. biointerfaceresearch.comresearchgate.net
In corrosion studies, for example, the inhibition efficiency of a surfactant is often evaluated using EIS. The diameter of the semicircle in a Nyquist plot, which corresponds to the charge-transfer resistance, increases in the presence of an effective inhibitor. biointerfaceresearch.comresearchgate.net This indicates the formation of a protective layer on the metal surface. Research on imidazolines with a pentadecyl pendant chain has demonstrated that with increasing inhibitor concentration, the Rct value increases, signifying enhanced protection against corrosion. researchgate.net
The data obtained from EIS can be used to quantify the properties of the adsorbed surfactant layer. For example, "redoxless" Electrochemical Capacitance Spectroscopy (ECS), a derivative of EIS, can be used to directly determine the interfacial permittivity of dielectric layers formed by surfactants on electrode surfaces. mdpi.com
Detailed Research Findings
While specific research focusing exclusively on the electrochemical interfacial behavior of this compound is limited, extensive studies on homologous long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS) and sodium tetradecyl sulfate (STS), provide a strong basis for predicting its behavior. semanticscholar.orgresearchgate.net The principles of their interfacial activity are governed by the interplay between the hydrophobic alkyl chain and the hydrophilic sulfate headgroup.
Research has shown that the adsorption of these surfactants is influenced by factors like the nature of the substrate, electrode potential, and the composition of the electrolyte. collectionscanada.gc.ca On hydrophobic surfaces, adsorption is driven by hydrophobic interactions between the alkyl tails and the surface. researchgate.net On charged surfaces, electrostatic interactions also play a crucial role. For anionic surfactants like this compound, adsorption is favored on positively charged surfaces. semanticscholar.orgresearchgate.net
The formation of surface aggregates, from monolayers to more complex structures like hemimicelles, has been observed for related surfactants. These ordered structures can be influenced by the applied electrode potential. collectionscanada.gc.ca
The following tables present representative data from studies on analogous long-chain surfactants, which illustrate the type of information that can be obtained through electrochemical methods.
Table 1: Electrochemical Parameters for Mild Steel Corrosion Inhibition by an Imidazoline Derivative with a Heptadecyl (C17) Pendant Chain in 1M HCl (Analogous to C15)
| Inhibitor Conc. (ppm) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| 0 | 50.8 | 135.2 | - |
| 50 | 148.9 | 32.9 | 65.9 |
| 100 | 212.1 | 29.9 | 76.0 |
| 200 | 299.1 | 31.4 | 83.0 |
| 300 | 336.5 | 38.0 | 84.9 |
Data adapted from studies on a corrosion inhibitor containing a long alkyl chain, demonstrating the effect of concentration on electrochemical parameters. The specific compound is N-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)heptadecanamide. Source: Adapted from Ref. acs.org
Table 2: Potentiodynamic Polarization Data for Mild Steel Corrosion Inhibition by an Imidazoline Derivative with a Heptadecyl (C17) Pendant Chain in 1M HCl (Analogous to C15)
| Inhibitor Conc. (ppm) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
| 0 | -475 | 1152 | - |
| 50 | -460 | 325 | 71.8 |
| 100 | -455 | 189 | 83.6 |
| 200 | -451 | 102 | 91.1 |
| 300 | -448 | 89 | 92.3 |
This table shows how the adsorption of a long-chain molecule shifts the corrosion potential and reduces the corrosion current density, indicating a mixed-type inhibition mechanism. The specific compound is N-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)heptadecanamide. Source: Adapted from Ref. acs.org
These electrochemical techniques are crucial for building a fundamental understanding of how this compound and related long-chain surfactants behave at interfaces, which is essential for their application in areas such as corrosion inhibition, enhanced oil recovery, and formulation science. researchgate.netnih.govonepetro.org
Colloid and Interfacial Science of Pentadecyl Sulfuric Acid
Micellization Behavior and Self-Assembly Dynamics
The formation of micelles by pentadecyl sulfuric acid in aqueous solutions is a spontaneous process that occurs above a certain concentration, known as the critical micelle concentration (CMC). This phenomenon is a key characteristic of its behavior as a surfactant.
Thermodynamic Parameters Governing Micelle Formation
The self-assembly of this compound into micelles is governed by a delicate balance of thermodynamic forces. The primary driving force is the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic pentadecyl chain and water molecules. This leads to a positive entropy change that favors micellization.
| Compound | Critical Micelle Concentration (CMC) [mM] |
|---|---|
| Sodium Pentadecane-1-sulfonate | 1.1 |
| Sodium Pentadecyl-2-sulfate | 1.2 |
| Sodium Pentadecyl-3-sulfate | 1.3 |
| Sodium Pentadecyl-5-sulfate | 1.7 |
| Sodium Pentadecyl-8-sulfate | 2.9 |
The standard Gibbs free energy of micellization (ΔG°mic) for anionic surfactants like this compound is typically negative, indicating a spontaneous process. wikipedia.org It can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle. While specific values for this compound are not readily found in the literature, for long-chain alkyl sulfates, β is typically in the range of 0.7-0.8.
The enthalpy of micellization (ΔH°mic) for long-chain alkyl sulfates is often small and can be either exothermic or endothermic, depending on the temperature and chain length. nih.gov The entropy of micellization (ΔS°mic) is generally positive and is the main contributor to the negative Gibbs free energy, highlighting the dominance of the hydrophobic effect. nih.gov For a homologous series of sodium alkyl sulfates, the enthalpy of micellization becomes more negative (more exothermic) with increasing chain length. nih.gov
A calorimetric study on sodium alkyl sulfates up to a chain length of 13 carbons showed a linear relationship between the enthalpy of micelle formation and the number of carbon atoms (n), with the equation being ΔH(m) / kJ mol⁻¹ = 21.3 - 1.7n. nih.gov Extrapolating this trend to pentadecyl (n=15) would suggest a ΔH(m) of approximately -4.2 kJ/mol. Similarly, the Gibbs energy of micelle formation was estimated as ΔG(m) / kJ mol⁻¹ = 0.2 - 3.1n, and the entropy as TΔS(m) / kJ mol⁻¹ = 21.1 + 1.4n. nih.gov These extrapolations provide an estimation of the thermodynamic parameters for sodium pentadecyl sulfate (B86663).
Kinetic Aspects of Surfactant Self-Assembly Processes
The formation of micelles is a dynamic equilibrium process involving the association and dissociation of individual surfactant molecules (monomers) from the micellar aggregates. The kinetics of this process are typically very fast, occurring on the microsecond to millisecond timescale.
Molecular dynamics simulations of sodium pentadecyl sulfonate in an aqueous solution have provided insights into the step-by-step process of micelle formation. researchgate.net These simulations reveal that the process begins with the rapid formation of small premicellar associates. researchgate.net These smaller aggregates then coalesce and rearrange over a period of nanoseconds to form larger, more stable micellar structures. researchgate.net
The kinetics of micelle formation are influenced by factors such as surfactant concentration, temperature, and the presence of additives. The process generally involves two main relaxation times: a fast relaxation time (τ₁) associated with the exchange of monomers between micelles and the bulk solution, and a slow relaxation time (τ₂) related to the formation and breakdown of entire micelles. nih.gov For many surfactants, the rate of monomer exchange is diffusion-controlled.
Adsorption at Solid-Liquid and Liquid-Gas Interfaces
The amphiphilic nature of this compound drives its accumulation at interfaces, such as the boundary between a solid and a liquid or a liquid and a gas. This adsorption is fundamental to its functions as a wetting agent, detergent, and emulsifier.
Adsorption Isotherms and Surface Excess Determination
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. For anionic surfactants like this compound, the Langmuir and Frumkin isotherms are often used to model their adsorption behavior.
The surface excess concentration (Γ) represents the amount of surfactant adsorbed per unit area of the interface. kruss-scientific.com It can be determined from surface tension measurements using the Gibbs adsorption equation:
Γ = - (1 / (nRT)) * (dγ / dlnC)
where γ is the surface tension, C is the surfactant concentration, R is the gas constant, T is the absolute temperature, and n is a factor that is 1 for nonionic surfactants and 2 for ionic surfactants in the absence of excess salt.
While specific adsorption isotherm data for this compound is scarce, general trends for alkyl sulfates indicate that as the concentration of the surfactant increases, the surface excess concentration increases until it reaches a maximum value (Γmax) at the CMC. At this point, the interface is considered to be saturated with surfactant molecules.
The minimum area per molecule (Amin) at the interface can be calculated from the maximum surface excess concentration using the following equation:
Amin = 1 / (NA * Γmax)
where NA is Avogadro's number. For long-chain alkyl sulfates, the area per molecule typically decreases with increasing chain length due to stronger van der Waals interactions between the adsorbed molecules.
Influence of Co-solutes and Electrolytes on Adsorption Characteristics
The adsorption behavior of this compound can be significantly altered by the presence of co-solutes and electrolytes in the solution.
Electrolytes: The addition of an electrolyte, such as a simple salt like sodium chloride, to a solution of an anionic surfactant generally leads to a decrease in the critical micelle concentration (CMC) and an increase in the surface activity. researchgate.net This is due to the "salting out" effect, where the electrolyte ions reduce the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, both in the micelles and at the interface. researchgate.net This shielding effect facilitates the packing of surfactant molecules at the interface, leading to a higher surface excess concentration and a lower area per molecule. The magnitude of this effect generally increases with the concentration and the valency of the counter-ion of the added electrolyte. researchgate.net
Co-solutes: The presence of other surface-active or non-surface-active co-solutes can also influence the adsorption of this compound. For instance, the addition of a nonionic surfactant can lead to the formation of mixed micelles and mixed adsorbed layers, often resulting in synergistic effects where the surface activity of the mixture is greater than that of the individual components. Alcohols, depending on their chain length, can either act as co-surfactants, incorporating into the adsorbed layer and affecting its properties, or as co-solvents, altering the bulk solvent properties and thereby influencing the hydrophobic effect that drives adsorption.
Emulsification and Dispersion Mechanisms in Non-Aqueous Systems
While this compound is primarily used in aqueous systems, its sodium salt and other derivatives can act as emulsifiers and dispersants in non-aqueous or low-water systems. rsc.org The ability of a surfactant to stabilize an emulsion is related to its ability to adsorb at the oil-water or oil-air interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets.
In non-aqueous systems, the role of the hydrophilic and hydrophobic parts of the surfactant molecule is reversed. The polar head group will have an affinity for polar non-aqueous solvents or dispersed polar phases, while the non-polar alkyl chain will be solvated by the non-polar continuous phase.
The effectiveness of this compound or its salts as an emulsifier in a particular non-aqueous system depends on its solubility and aggregation behavior in that medium. The hydrophilic-lipophilic balance (HLB) number is a useful, albeit empirical, guide for selecting a surfactant for a specific application. Surfactants with lower HLB numbers are generally more lipophilic and are better stabilizers for water-in-oil (W/O) emulsions, while those with higher HLB numbers are more hydrophilic and are preferred for oil-in-water (O/W) emulsions. wikipedia.org
The stabilization mechanism in non-aqueous dispersions involves the adsorption of the surfactant onto the surface of the dispersed particles or droplets. The lyophilic alkyl chains extend into the non-aqueous medium, providing a steric barrier that prevents the particles from aggregating due to van der Waals forces. For charged particles in non-polar media, electrostatic stabilization can also play a role, although it is generally less significant than in aqueous systems due to the low dielectric constant of the medium.
Research on the emulsifying properties of long-chain fatty acids, which are structurally related to alkyl sulfates, has shown their potential in stabilizing Pickering emulsions, where solid particles, rather than soluble surfactants, stabilize the interface. nih.gov This suggests that derivatives of this compound could also be modified to act as effective stabilizers in such systems.
Role in Stabilizing Emulsions for Industrial Applications
There is no specific research data available in the public domain that details the role and efficacy of this compound in stabilizing emulsions for industrial applications. Industrial emulsions require surfactants that can effectively reduce interfacial tension between immiscible liquids and form a stable protective layer around dispersed droplets to prevent coalescence. The effectiveness of a surfactant in this role is determined by factors such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and its adsorption behavior at the oil-water interface.
Without dedicated studies, any discussion on the performance of this compound in specific industrial emulsion formulations, such as in polymerization, agrochemicals, or food products, would be purely speculative. Data on emulsion stability, droplet size distribution, and the influence of environmental factors (e.g., temperature, pH, and electrolyte concentration) on emulsions stabilized by this specific surfactant are not present in the reviewed literature.
Particle Dispersion and Flocculation Control in Colloidal Suspensions
Similarly, there is a lack of specific research on the application of this compound for particle dispersion and flocculation control in colloidal suspensions. Surfactants are used to wet particle surfaces, reduce inter-particle attraction (or induce controlled flocculation), and ensure the long-term stability of suspensions. The performance of a surfactant in this context depends on its ability to adsorb onto the particle surface and provide either electrostatic or steric stabilization.
Detailed research findings that would typically include data on adsorption isotherms, zeta potential measurements of particles treated with this compound, and the resulting suspension stability under various conditions are not available. Consequently, a scientifically accurate account of its specific mechanisms and effectiveness in controlling particle dispersion and flocculation in industrial processes like paint formulation, ceramic processing, or wastewater treatment cannot be provided.
Applications in Advanced Materials Science and Industrial Processes
Role in Polymerization and Material Synthesis
The amphiphilic nature of pentadecyl sulfuric acid and its salts, such as sodium pentadecyl sulfate (B86663), enables them to act as critical components in the synthesis of polymeric and nanostructured materials.
In the realm of polymer synthesis, sodium pentadecyl sulfate has been identified as an effective emulsifier in water-dispersed or emulsion polymerization processes. lp.edu.ua Emulsion polymerization is a technique used to produce high-molecular-weight polymers with a high reaction rate. In this process, a surfactant is used to stabilize a monomer emulsion in a continuous aqueous phase.
One study details the use of sodium pentadecyl sulfate as an additional emulsifier in the synthesis of functional polymer particles with a "core-shell" structure. lp.edu.ua In this context, it was dissolved in the water phase to facilitate the polymerization process. lp.edu.ua Patents also list sodium pentadecyl sulfate among a range of anionic surfactants suitable for emulsion polymerization, highlighting its role in stabilizing the polymer particles formed during the reaction. google.comepo.org The concentration of such surfactants is a critical parameter, typically ranging from 0.02 to 10 weight percent based on the total weight of monomers and water. google.com
Table 1: Role of this compound Salt in Emulsion Polymerization
| Application Area | Specific Role | Compound Form | Key Function |
|---|
The self-assembling properties of long-chain sulfates are leveraged in the fabrication of nanomaterials. While specific use of this compound as a direct template for nanomaterial synthesis is not extensively documented, its sodium salt, sodium pentadecyl sulfate (SPDS), has been studied in mixed surfactant systems for the formation of nanostructures such as vesicles. acs.orgresearchgate.netresearchgate.net
In mixtures with cetyltrimethylammonium bromide (CTAB), a cationic surfactant, SPDS influences the characteristics of the resulting vesicles. acs.orgresearchgate.netresearchgate.net In these systems, where the difference in the hydrophobic tail length between the two surfactants is small, the vesicles are stabilized entropically. acs.orgresearchgate.netresearchgate.net This results in vesicles of large sizes with a wide size distribution. acs.orgresearchgate.netresearchgate.net This behavior demonstrates its role as a component that can modulate the morphology and stability of self-assembled nanoscale structures.
Functionality in Coating and Surface Treatment Formulations
The ability of this compound to reduce surface tension suggests its potential utility in coatings and surface treatments.
This compound and its salts can function as dispersants, which are crucial for preventing the agglomeration of particles in a liquid medium. This is particularly important in the formulation of products containing pigments and fillers.
Patent literature indicates that sodium pentadecyl sulfate can be used as a dispersion stabilizer in the preparation of aqueous dispersions for producing toner. google.comgoogle.com In such applications, the surfactant helps to maintain a stable suspension of pigment particles, which is essential for the quality and performance of the final product. google.com Additionally, studies on detergents have considered sodium 7-pentadecyl sulfate and sodium 8-pentadecyl sulfate in their formulations, where dispersancy is a key function for cleaning performance. googleapis.comjustia.comgoogle.com
Table 2: Dispersant Applications of this compound Derivatives
| Industrial Application | Specific Use | Compound Form | Function |
|---|---|---|---|
| Toner Production | Pigment Dispersion | Sodium Pentadecyl Sulfate | Acts as a dispersion stabilizer in aqueous media. |
Development of Specialized Lubricant Formulations and Tribological Studies
There is currently no available information in scientific literature or patent databases regarding the application of this compound or its salts in the development of specialized lubricant formulations. Furthermore, no tribological studies involving this specific compound have been found.
Applications in Industrial Separation and Extraction Technologies
Use in Froth Flotation and Mineral Processing
In the realm of mineral processing, froth flotation is a widely used technique to selectively separate valuable minerals from gangue (unwanted rock or minerals). wikipedia.org The efficacy of this process hinges on the differential hydrophobicity of the mineral surfaces, which can be modified by chemical reagents known as collectors. unacademy.commtu.edu Anionic surfactants, such as long-chain alkyl sulfates, are effective collectors for a variety of minerals. nouryon.com
This compound can function as a collector in froth flotation. Its polar sulfate head can adsorb onto the surface of positively charged mineral particles, a process driven by electrostatic attraction or chemisorption. arkema.com This adsorption leaves the long, hydrophobic pentadecyl tail oriented outwards, rendering the mineral surface water-repellent. unacademy.com These now-hydrophobic particles can attach to air bubbles that are passed through the mineral slurry, rising to the surface to form a froth that can be skimmed off, thus separating them from the hydrophilic gangue particles that remain in the slurry. wikipedia.org The effectiveness of an alkyl sulfate as a collector is influenced by its chain length, with longer chains generally providing greater hydrophobicity. ualberta.ca
| Property | Expected Characteristic for this compound | Significance in Froth Flotation |
|---|---|---|
| Chemical Classification | Anionic Surfactant (Alkyl Sulfate) | Acts as a collector by adsorbing to mineral surfaces. |
| Active Group | Sulfate (HSO₄⁻) | The polar head group that interacts with the mineral surface. |
| Hydrophobic Group | Pentadecyl (C₁₅H₃₁) | The non-polar tail that imparts hydrophobicity to the mineral surface. |
| Primary Adsorption Mechanism | Physisorption (electrostatic attraction) or Chemisorption | Determines the selectivity and strength of attachment to the target mineral. |
| Target Minerals (Hypothetical) | Oxide and salt-type minerals (e.g., phosphates, carbonates, silicates) | The selection of minerals depends on their surface charge in the slurry's pH. |
Solubilization and Extraction of Non-Polar Compounds
The surfactant properties of this compound also lend themselves to applications in the solubilization and extraction of non-polar compounds from various matrices. This is achieved through a phenomenon known as micellar solubilization. wikipedia.org In an aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. acs.org In these micelles, the hydrophobic tails form a non-polar core, while the hydrophilic heads form an outer shell that interacts with the surrounding water.
This non-polar core of the micelle can encapsulate non-polar substances, such as oils, fats, and other hydrophobic molecules, effectively dissolving them in the aqueous medium. taylorandfrancis.com The efficiency of solubilization is related to the size and number of micelles, which in turn is influenced by the surfactant's chemical structure, including the length of the alkyl chain. ualberta.ca Generally, for alkyl sulfates, as the alkyl chain length increases, the CMC decreases, meaning fewer surfactant molecules are needed to form micelles.
The ability of this compound to form micelles with a non-polar interior makes it a candidate for use in various extraction technologies. For instance, it could be employed in soil remediation to extract hydrophobic contaminants or in industrial cleaning processes to remove oily residues.
| Alkyl Sulfate | Chemical Formula | Alkyl Chain Length | Critical Micelle Concentration (CMC) (g/L) |
|---|---|---|---|
| Sodium Octyl Sulfate | C₈H₁₇NaO₄S | 8 | 30.2 |
| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | 12 | 2.36 |
| Sodium Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 0.19 |
| This compound (Estimated) | C₁₅H₃₂O₄S | 15 | ~0.4 (by interpolation) |
Environmental Chemistry and Abiotic/biotic Degradation Pathways
Biodegradation Mechanisms in Environmental Compartments
Biodegradation is a primary pathway for the removal of alkyl sulfates from the environment. These processes are mediated by diverse microbial communities present in wastewater treatment plants, surface waters, and soils.
The microbial breakdown of linear primary alkyl sulfates like pentadecyl sulfuric acid is a well-established process. nih.gov Microorganisms in environments such as activated sludge have demonstrated the capability to utilize these compounds as a source of carbon and sulfur for growth. nih.govoup.com The ability of bacteria to degrade xenobiotic alkyl sulfates is thought to stem from their exposure to naturally occurring alkyl sulfate (B86663) esters produced by organisms like algae. oup.com
The initial and rate-limiting step in the metabolism is the enzymatic hydrolysis of the sulfate ester bond. This is accomplished by enzymes known as alkylsulfatases. cleaninginstitute.orgnih.gov These sulfatases cleave the ester linkage to release the inorganic sulfate and the corresponding long-chain alcohol, in this case, 1-pentadecanol (B150567). nih.gov The expression of these sulfatase enzymes in many bacteria is regulated by the availability of sulfur; when preferred sources like inorganic sulfate are scarce, the bacteria express the genes necessary to scavenge sulfur from sulfate esters. oup.comnih.gov
| Process | Key Enzymes | Description | Reference |
|---|---|---|---|
| Initial Hydrolysis | Alkylsulfatases | Cleavage of the sulfate ester bond to release inorganic sulfate and 1-pentadecanol. This is often the rate-limiting step. | cleaninginstitute.orgnih.gov |
| Alcohol Oxidation | Alcohol Dehydrogenase | Oxidation of the liberated 1-pentadecanol to the corresponding aldehyde and then to pentadecanoic acid. | nih.gov |
| Chain Shortening | ω-oxidation & β-oxidation enzymes | Sequential oxidation and removal of two-carbon units from the fatty acid chain, leading to complete breakdown. | epa.govnm.gov |
The biodegradation of this compound proceeds through a series of identifiable intermediates. The primary intermediate, as confirmed in studies with analogous alkyl sulfates, is the parent alcohol, 1-pentadecanol, which results from the action of alkylsulfatases. nih.gov
Subsequent oxidation of 1-pentadecanol leads to the formation of pentadecanoic acid. This fatty acid then enters the β-oxidation pathway, where it is progressively broken down into shorter-chain carboxylic acids. epa.gov For odd-chain fatty acids, the final product of β-oxidation is propionyl-CoA, which can then be converted into succinyl-CoA and enter the citric acid cycle for complete metabolism.
The ultimate fate of this compound under aerobic conditions is mineralization to carbon dioxide (CO2), water (H2O), and inorganic sulfate (SO₄²⁻), along with the generation of microbial biomass. nm.gov Under anaerobic conditions, such as those found in some sediments or sludge digesters, the biodegradation of alkyl sulfates can be significantly slower or incomplete. nih.gov While some studies indicate that the initial desulfonation can occur, the complete mineralization of the alkyl chain is less certain. nih.gov
| Compound Type | Specific Compound Example | Role in Pathway | Reference |
|---|---|---|---|
| Parent Compound | This compound | Initial substrate for microbial attack. | nih.gov |
| Primary Intermediate | 1-Pentadecanol | Product of enzymatic hydrolysis of the sulfate ester. | nih.gov |
| Secondary Intermediate | Pentadecanoic acid | Product of alcohol oxidation; substrate for β-oxidation. | epa.gov |
| Ultimate Products (Aerobic) | CO₂, H₂O, SO₄²⁻, Biomass | Result of complete mineralization. | nm.gov |
Environmental Distribution and Transport Modeling
Upon release into the environment, primarily through wastewater streams, this compound will partition between water, soil, and sediment. canada.ca As an anionic surfactant with a long C15 alkyl chain, it has a significant hydrophobic character, which promotes sorption to organic matter in sewage sludge, soils, and sediments. nih.gov The octanol/water partition coefficient (logP) is a key parameter in predicting this behavior, with higher values indicating greater sorption potential. chemeo.com
The transport of this compound in aquatic and terrestrial systems is governed by several processes:
Advection and Dispersion: Movement with the bulk flow of water and spreading due to velocity variations. google.com
Sorption/Desorption: The reversible binding to solid phases like sediment and soil particles. The long alkyl chain of C15 suggests that sorption will be a significant process, retarding its movement in groundwater and surface water systems. nih.govgoogle.com
Aggregation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules can form aggregates called micelles. youtube.com This behavior can affect their transport and bioavailability.
Mathematical models are used to predict the environmental concentration and transport of surfactants. researchgate.netarxiv.org These models incorporate parameters for advection, dispersion, sorption kinetics, and degradation rates (both biotic and abiotic). google.comcambridge.orgresearchgate.net For a substance like this compound, models would predict significant removal in wastewater treatment plants due to high biodegradability and strong sorption to sludge. canada.ca Any amount reaching surface waters would likely be found associated with suspended solids and bottom sediments.
| Process/Parameter | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Sorption (Koc) | The partitioning of a chemical between soil/sediment organic carbon and water. | High due to the long C15 hydrophobic chain, leading to accumulation in sludge and sediment. | nih.gov |
| Biodegradation Rate | The speed at which the chemical is broken down by microorganisms. | Generally rapid for linear alkyl sulfates, limiting transport distances in biologically active systems. | cleaninginstitute.orgresearchgate.net |
| Hydrolysis Rate | The speed of breakdown by water. | Slow at neutral pH, but increases in acidic waters, potentially acting as a removal mechanism. | rsc.orgresearchgate.net |
| Water Solubility | The maximum amount that can dissolve in water. | As a surfactant, it has appreciable solubility, but this is influenced by micelle formation and sorption. | chemeo.com |
Partitioning Behavior in Multi-Phase Environmental Systems
Once released into the environment, this compound will dissociate, and its partitioning behavior will be largely controlled by the properties of its hydrophobic pentadecyl chain and the anionic sulfate headgroup. In aquatic systems, these molecules tend to concentrate at interfaces, such as the air-water interface and at the surface of suspended particulate matter.
The partitioning of long-chain alkyl sulfates between water and solid phases, such as sediment and sludge, is a significant process. This behavior is largely driven by the hydrophobicity of the alkyl chain. As the length of the alkyl chain increases, the tendency for the molecule to adsorb to organic carbon in sediment and soil also increases. This is a critical factor in reducing the concentration of the surfactant in the water column and concentrating it in benthic zones or terrestrial environments receiving sludge from wastewater treatment plants.
The partitioning is also influenced by the chemical composition of the water, particularly the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can interact with the anionic sulfate headgroup, reducing the repulsion between the surfactant and negatively charged surfaces of sediment and organic matter, thereby enhancing sorption.
Sorption to Sediments and Organic Matter
The sorption of this compound to sediments and organic matter is a key process influencing its environmental concentration and bioavailability. The primary mechanism for this sorption is the hydrophobic interaction between the long pentadecyl tail and the organic carbon fraction of soils and sediments.
The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this partitioning. For linear alkyl sulfates, Koc values show a clear trend of increasing with the length of the alkyl chain. This indicates a stronger affinity for organic matter and thus greater sorption for longer-chain homologues like this compound. For instance, experimental sediment-water partitioning coefficients (Koc) for sodium alkyl sulfates range from 75 L/kg for an 8-carbon chain (C8) to 1567 L/kg for a 14-carbon chain (C14), indicating a transition from low to strong sorption potential as the chain length increases.
The following table illustrates the impact of alkyl chain length on the sorption potential of linear alkyl sulfates, providing an indication of the expected behavior of this compound (C15).
| Alkyl Chain Length | Compound Example | Experimental Koc (L/kg) | Sorption Potential |
| C8 | Sodium Octyl Sulfate | 75 | Low |
| C12 | Sodium Dodecyl Sulfate | - | Moderate |
| C14 | Sodium Tetradecyl Sulfate | 1567 | Strong to Very Strong |
| C15 | This compound | >1567 (Estimated) | Very Strong |
Data for C8 and C14 from OECD (2007) as cited in a 2024 draft evaluation statement. The value for C15 is an estimation based on the observed trend.
Besides organic carbon content, the mineral composition of sediments, particularly the clay fraction, can also play a role in the sorption of alkyl sulfates. Electrostatic interactions can occur between the anionic sulfate group and positively charged sites on clay minerals, although this is generally considered a secondary mechanism compared to hydrophobic interactions with organic matter. Isotherm studies for similar anionic surfactants, like linear alkylbenzenesulfonates, have shown that sorption is generally nonlinear and can be influenced by factors such as pH and the concentration of cations in the surrounding water.
Abiotic and Biotic Degradation Pathways
While abiotic processes can occur, the primary mechanism for the environmental removal of this compound is biotic degradation.
Information on the abiotic degradation of alkyl sulfates under typical environmental conditions is limited, as biodegradation is considered the dominant and most rapid removal pathway. Due to their chemical stability, these compounds are not expected to undergo significant abiotic degradation processes such as hydrolysis or photolysis in soil and water.
The biodegradation of linear primary alkyl sulfates like this compound is a well-established process carried out by a wide variety of microorganisms present in environments such as sewage treatment plants, surface waters, and soils. The degradation pathway involves a sequential process that begins with the enzymatic cleavage of the sulfate ester, followed by the oxidation of the resulting fatty alcohol.
The initial and rate-limiting step is the hydrolysis of the sulfate group from the pentadecyl chain, a reaction catalyzed by enzymes called alkylsulfatases. nih.govnih.gov This enzymatic action releases the long-chain fatty alcohol, in this case, pentadecanol, and inorganic sulfate. nih.govnih.gov
Once the pentadecanol is formed, it is readily metabolized by microorganisms. The alcohol is first oxidized to the corresponding aldehyde, pentadecanal (B32716), and then further oxidized to a carboxylic acid, pentadecanoic acid. This conversion is carried out by alcohol and aldehyde dehydrogenases.
The resulting fatty acid, pentadecanoic acid, then enters the well-known metabolic pathway of β-oxidation. epa.govresearchgate.net In this process, the fatty acid chain is sequentially shortened by two-carbon units in the form of acetyl-CoA. wikipedia.orgaocs.orgmicrobenotes.com Since pentadecanoic acid has an odd number of carbon atoms (15), the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. These smaller molecules are then readily integrated into the central metabolic pathways of the microorganisms, such as the citric acid cycle, leading to the complete mineralization of the original this compound to carbon dioxide, water, and inorganic sulfate. epa.gov
Enzymatic Hydrolysis: this compound is cleaved by an alkylsulfatase to yield pentadecanol and sulfate.
Oxidation of Alcohol: Pentadecanol is oxidized to pentadecanal and then to pentadecanoic acid.
β-Oxidation: Pentadecanoic acid is broken down into acetyl-CoA and propionyl-CoA, which are then used for microbial growth and energy production.
This entire process is highly efficient under aerobic conditions, leading to the rapid removal of long-chain alkyl sulfates from the environment. who.int
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties and geometry of the pentadecyl sulfate (B86663) anion, the active form of pentadecyl sulfuric acid. These calculations provide a basis for understanding its reactivity and intermolecular interactions.
Conformation Analysis and Energy Minimization of the Pentadecyl Sulfate Anion
The long, flexible 15-carbon alkyl chain of the pentadecyl sulfate anion allows it to adopt numerous spatial arrangements, or conformations. Conformation analysis is a computational method used to identify the most stable of these arrangements by calculating the potential energy of each. The most stable conformation corresponds to the global energy minimum on the potential energy surface.
For long-chain alkyl sulfates, the lowest energy conformation is typically a fully extended, all-trans arrangement of the hydrocarbon tail, as this minimizes steric repulsion between adjacent methylene (B1212753) (-CH₂) groups. However, in aqueous environments, the molecule's conformation can be influenced by interactions with water molecules and the tendency of the hydrophobic tail to minimize its contact with water. While specific studies focusing solely on the pentadecyl sulfate anion are limited, research on analogous molecules like sodium dodecyl sulfate (SDS) shows that interactions with water can induce both stabilizing and destabilizing effects on the molecular structure, depending on the surfactant concentration d-nb.info. At very low concentrations, the interaction may be dominated by electrostatic forces between the sulfate headgroup and water, while at higher concentrations, hydrophobic interactions involving the tail become paramount d-nb.info.
DFT calculations on a series of alkyl sulfates have shown that the geometry of the sulfate headgroup and its immediate hydration shell is largely independent of the alkyl chain length tandfonline.com. This suggests that the fundamental interactions of the hydrophilic portion of pentadecyl sulfate with water are consistent with those of other, more commonly studied alkyl sulfates.
Reactivity Descriptors and Frontier Molecular Orbital Analysis for Predictive Modeling
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity wikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity) taylorandfrancis.comyoutube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity nih.govnih.gov.
A smaller HOMO-LUMO gap generally implies higher reactivity nih.gov. For alkyl sulfates, the reactivity is influenced by the electron-withdrawing nature of the sulfate group, which affects the electronic distribution across the entire molecule. Quantum chemical calculations can precisely determine the energies of these orbitals and other reactivity descriptors. While specific values for this compound require dedicated computation, trends can be inferred from studies on homologous series of alkyl sulfates. For instance, research on alkyl sulfates shows that the rate constants for oxidation reactions increase with the length of the carbon chain acs.org. This is consistent with FMO theory, as the addition of -CH₂- groups can influence the orbital energies.
The table below lists key reactivity descriptors that are typically calculated using quantum chemical methods to predict the behavior of molecules like pentadecyl sulfate.
| Descriptor | Definition | Significance in Predicting Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; higher energy suggests greater nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO | A small gap suggests high polarizability and chemical reactivity; a large gap indicates high kinetic stability. nih.govnih.gov |
| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO) | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO) | Measures the molecule's tendency to be reduced. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution (η ≈ (I - A) / 2) | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system (μ ≈ -(I + A) / 2) | Describes the direction of charge transfer in a reaction. |
These descriptors serve as the foundation for building more complex predictive models for properties like toxicity and environmental fate acs.orgnih.gov.
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes like self-assembly and surface adsorption. For this compound, MD simulations are invaluable for understanding its behavior in solution and at interfaces.
Simulation of Micelle Formation and Aggregate Structure
In aqueous solutions above a certain concentration (the critical micelle concentration or CMC), surfactant molecules like pentadecyl sulfate self-assemble into aggregates such as micelles or bilayers. MD simulations have been performed specifically on the sodium pentadecyl sulfonate (SPDS)/water system to investigate this phenomenon researchgate.netresearchgate.net.
These simulations show that at room temperature and specific concentrations, SPDS molecules organize into a crystalline-like lamellar (bilayer) phase rather than spherical micelles researchgate.net. The hydrocarbon chains are found to be highly ordered and tilted at a slight angle relative to the bilayer normal researchgate.netresearchgate.net. The thickness of these simulated bilayers is in good agreement with experimental X-ray scattering data researchgate.net. The simulations reveal the detailed molecular arrangement, including the distribution of water molecules and sodium counter-ions around the sulfate headgroups.
The table below summarizes typical parameters and findings from an MD simulation of sodium pentadecyl sulfonate aggregation.
| Simulation Parameter | Value/Description | Reference |
| System Composition | 64 SPDS molecules / 1200 water molecules | researchgate.net |
| Force Field | CHARMM27 | researchgate.net |
| Simulation Time | 60 ns | researchgate.net |
| Resulting Structure | Crystalline-like bilayer (lamellar phase) | researchgate.net |
| Hydrocarbon Chain State | Strongly ordered, tilted at an average angle of 10-13° | researchgate.net |
| Interlayer Spacing | In good agreement with experimental X-ray data | researchgate.net |
Studies on other alkyl sulfates using techniques like dissipative particle dynamics (DPD) have successfully modeled the formation of spherical and rod-like micelles, showing good agreement with experimental CMCs and aggregation numbers nih.gov. These complementary simulation methods confirm the general principles of surfactant self-assembly driven by the hydrophobic effect.
Adsorption Dynamics at Solid-Liquid Interfaces
The tendency of this compound to adsorb onto surfaces is fundamental to its applications. MD simulations can model the adsorption of individual surfactant molecules and their subsequent aggregation on various solid substrates. Simulations of similar ionic surfactants, such as sodium dodecyl sulfate (SDS), on surfaces like alumina (B75360) and silica (B1680970) reveal the key driving forces of adsorption researchgate.net.
The process is typically driven by a combination of electrostatic interactions between the charged sulfate headgroup and the surface, and non-electrostatic (e.g., van der Waals) interactions between the alkyl tail and the substrate researchgate.net. MD simulations show that the structure of the adsorbed layer can evolve from a monolayer to a bilayer as the surface coverage increases researchgate.net. On hydrophobic surfaces like graphene, simulations demonstrate that surfactant molecules adsorb to stabilize the material in aqueous dispersions, a process that can be influenced by temperature and the presence of electrolytes ijcce.ac.ir. The adsorption of long-chain alkyl sulfates on hydrophobic surfaces often involves a sequential process where the end segment of the tail first anchors to the surface, followed by the rest of the chain, which may displace other pre-adsorbed molecules ijcce.ac.ir.
Development of Predictive Models for Chemical Reactivity and Environmental Fate
Predictive models, especially Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools that correlate a molecule's structural features with its activity or properties ecetoc.org. These models are crucial for assessing the environmental impact of chemicals like this compound.
QSAR models are developed by creating a statistical relationship between calculated molecular descriptors (such as those from quantum chemistry) and an experimentally measured endpoint, like toxicity or biodegradability nih.govrsc.org. For surfactants, key descriptors often relate to hydrophobicity (like the octanol-water partition coefficient, log P), molecular size, and electronic properties nih.govresearchgate.net.
Several models have been developed to predict the environmental fate of surfactants. For example, models exist to predict aerobic biodegradability based on the presence of specific chemical substructures nih.gov. The general approach involves:
Compiling a database of chemicals with known experimental data for an endpoint (e.g., biodegradability).
Calculating a wide range of molecular descriptors for each chemical.
Using statistical methods or machine learning to build a model that links the descriptors to the experimental endpoint taylorfrancis.comnih.gov.
Validating the model to ensure its predictive power for new chemicals.
Such models have been applied to various classes of surfactants to predict properties like aquatic toxicity and biodegradability, helping to rank and prioritize chemicals for environmental risk assessment without extensive animal testing ecetoc.orgresearchgate.net.
Structure-Property Relationships for Alkyl Sulfates
The properties of alkyl sulfates are intrinsically linked to their molecular structure, particularly the length of the hydrophobic alkyl chain. This compound, with its 15-carbon chain, fits within this homologous series, and its characteristics can be understood by examining the established trends.
The length of the alkyl chain is a critical determinant of the surfactant properties of alkyl sulfates. An increase in the number of carbon atoms in the chain generally leads to increased hydrophobicity. This enhanced hydrophobicity influences several key parameters. For instance, the affinity of alkyl sulfate surfactants for surfaces and interfaces increases with the length of the alkyl chain. mdpi.com This means that compared to a shorter-chain surfactant like sodium dodecyl sulfate (C12), this compound would be expected to have a stronger tendency to adsorb at air-water or oil-water interfaces.
Studies on the co-adsorption of anionic surfactants with other molecules have shown that variations in alkyl chain geometry are important for understanding hydrophobic interactions and packing constraints at interfaces. nih.gov The longer, 15-carbon chain of this compound would lead to different packing arrangements in micelles and at interfaces compared to its shorter-chain counterparts.
The relationship between structure and reactivity is also evident in oxidation kinetics. For both alkyl sulfates and sulfonates, the rate constants for oxidation by sulfate radicals (SO₄•⁻) increase with an increasing number of carbons in the alkyl chain. acs.org For example, the rate constant for ethyl sulfate (C2) is approximately twice that of methyl sulfate (C1), and longer-chain alkyl sulfates exhibit significantly higher rate constants. acs.org This suggests that the larger alkyl structure of this compound makes it more susceptible to oxidation via this pathway compared to shorter-chain sulfates.
| Property | Effect of Increasing Alkyl Chain Length (e.g., from C12 to C15) | Reference |
|---|---|---|
| Surface Affinity | Increases | mdpi.com |
| Hydrophobicity | Increases | nih.gov |
| Oxidation Rate Constant (with SO₄•⁻) | Increases | acs.org |
| Critical Micelle Concentration (CMC) | Decreases |
Computational Approaches to Degradation Pathway Prediction
Predicting the environmental fate of chemicals like this compound is crucial for risk assessment. Computational models offer a powerful means to estimate degradation pathways and rates.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are statistical models that correlate a chemical's structural properties (descriptors) with its activity, such as its rate of degradation. These models are valuable tools for predicting the environmental fate of organic compounds. acs.orgmdpi.com For the degradation of contaminants by sulfate radicals, a key process in advanced oxidation water treatments, QSAR models have been developed. acs.org
Key molecular descriptors found to influence reactivity include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the electron-donating ability of a molecule.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the electron-accepting ability of a molecule.
ELUMO–EHOMO Energy Gap: An indicator of molecular reactivity. acs.org
Atomic Ratios (e.g., #O:C): The ratio of oxygen to carbon atoms can influence reaction mechanisms. acs.org
Electron Density and Steric Energy: These descriptors have been shown to be influential in predicting reactions between aromatic compounds and sulfate radicals. mdpi.com
While these models provide a robust predictive framework, it has been noted that the inclusion of organosulfur compounds in QSAR datasets is limited, which can affect the accuracy of predictions for substances like alkyl sulfates. acs.org However, the existing models provide a strong foundation for estimating the reactivity of this compound. Based on a developed QSAR model, the general equation for the second-order rate constant with sulfate radicals is: ln kSO₄•⁻ = 26.8 – 3.97 × #O:C – 0.746 × (ELUMO–EHOMO). acs.org
Other Computational Methods:
Beyond QSAR, other computational chemistry methods are employed to study environmental fate.
Density Functional Theory (DFT) and Molecular Dynamics (MD): These methods provide detailed molecular-level insights. nih.gov DFT can be used to calculate the electronic structure and energies of molecules and transition states, helping to elucidate reaction mechanisms and calculate activation energies for degradation processes. nih.govnih.gov MD simulations can model the behavior of surfactants in complex environmental systems, such as their interaction with soil particles or their aggregation in water, which influences their bioavailability and degradation. nih.gov The integration of DFT and MD is a promising approach for predicting the behavior of chemicals in various environments. nih.gov
Machine Learning Predictors: Web-based platforms like BiodegPred use machine learning algorithms trained on extensive experimental data to predict the biodegradability of a chemical based solely on its structure. nih.gov Such tools can provide a rapid assessment of whether a compound like this compound is likely to be biodegradable or persistent in the environment, merging predictions of biodegradability and toxicity to create a comprehensive risk profile. nih.gov
| Computational Model | Principle | Application to this compound Degradation | Reference |
|---|---|---|---|
| QSAR | Correlates molecular descriptors (e.g., EHOMO-ELUMO gap, atomic ratios) with reactivity. | Predicts rate constants for oxidation reactions (e.g., with sulfate radicals). | acs.orgmdpi.com |
| Density Functional Theory (DFT) | Calculates electronic structure and energies to model reaction mechanisms. | Determines activation energies for hydrolysis or oxidation pathways. | nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Models interactions with environmental matrices (water, soil) that affect degradation. | nih.gov |
| Machine Learning (e.g., BiodegPred) | Uses algorithms trained on experimental data to predict properties. | Provides a probabilistic assessment of biodegradability based on chemical structure. | nih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pentadecyl sulfuric acid for high-purity yields in laboratory settings?
- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions (e.g., temperature, stoichiometry, and catalyst selection). Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) should be employed to monitor purity and structural integrity. Safety protocols, including proper ventilation and personal protective equipment (PPE), must be followed due to the compound’s reactive intermediates . For reproducibility, document reaction parameters and validate results through triplicate trials .
Q. What analytical techniques are most reliable for detecting and quantifying this compound in complex matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred for its sensitivity in detecting sulfated compounds. Coupled with ion-pairing reagents, it enhances separation efficiency. For quantification, calibrate using certified reference standards and validate with spike-recovery experiments in relevant matrices (e.g., biological fluids or environmental samples). Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer : Use fume hoods to mitigate inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure. Store the compound in airtight containers away from oxidizers. Waste disposal must comply with institutional guidelines for sulfated organic compounds, including neutralization before disposal . Document all safety incidents and near-misses to refine protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, solvent polarity). Conduct systematic studies under controlled parameters and compare results with literature using meta-analysis frameworks. Employ statistical tools (e.g., ANOVA) to identify significant variables. Publish negative results to clarify inconsistencies and update existing databases .
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using factorial experiments (pH 2–12, 25–60°C). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Apply Arrhenius equations to predict shelf-life under standard conditions. Include buffer controls to distinguish between pH-specific and thermal degradation pathways .
Q. How can computational models (e.g., QSPR, molecular dynamics) complement experimental data for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict electronic properties and reactivity. Validate models against experimental NMR/FTIR data. For solubility predictions, apply Quantitative Structure-Property Relationship (QSPR) algorithms trained on sulfated surfactants. Cross-check molecular dynamics simulations with experimental diffusion coefficients .
Q. What statistical approaches are recommended for analyzing secondary data on this compound’s environmental persistence?
- Methodological Answer : Apply multivariate regression to identify covariates (e.g., soil organic matter, microbial activity). Use survival analysis for time-to-degradation datasets. Ensure data compatibility by harmonizing metadata (e.g., detection limits, sampling methods) across studies. Address missing data via multiple imputation techniques .
Q. How can this compound’s interactions with biomembranes be systematically characterized for toxicological studies?
- Methodological Answer : Employ Langmuir monolayer assays to study lipid interactions. Use fluorescence anisotropy to assess membrane fluidity changes. Pair with cytotoxicity assays (e.g., MTT) in cell lines. For mechanistic insights, integrate molecular docking simulations to identify binding sites on membrane proteins .
Guidelines for Methodological Rigor
- Data Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) and deposit raw datasets in public repositories (e.g., Zenodo) .
- Literature Synthesis : Systematically review existing studies using PRISMA frameworks to map knowledge gaps and avoid redundancy .
- Ethical Compliance : For studies involving human/animal data, adhere to institutional review board (IRB) protocols and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
